
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPPM, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the binding of acetylcholine. When (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone binds to the receptor, it enhances the binding of acetylcholine and increases the activity of the receptor. This increased activity has been shown to improve cognitive function and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have various biochemical and physiological effects. In the brain, it has been shown to improve cognitive function by enhancing the activity of the α7 nicotinic acetylcholine receptor. In cancer cells, it has been shown to induce apoptosis, leading to the inhibition of cell growth. (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages for lab experiments, including its ability to enhance the activity of the α7 nicotinic acetylcholine receptor and inhibit the growth of cancer cells. However, there are also limitations to its use, including the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is to further investigate its potential use in the treatment of neurological disorders, including Alzheimer's disease and schizophrenia. Another direction is to explore its potential use in the treatment of other types of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone can be synthesized using various methods, including the reaction of 3-(6-methoxypyridin-3-yl)-3,6-dihydro-2H-pyridin-4-one with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 3-(6-methoxypyridin-3-yl)-3,6-dihydro-2H-pyridin-4-one with benzaldehyde in the presence of sodium borohydride.
Scientific Research Applications
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where it has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor plays a crucial role in cognitive function and has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. (6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has also been studied for its potential use in the treatment of cancer, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-8-7-16(13-19-17)18(21)20-11-9-15(10-12-20)14-5-3-2-4-6-14/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWIWMCDQBYNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
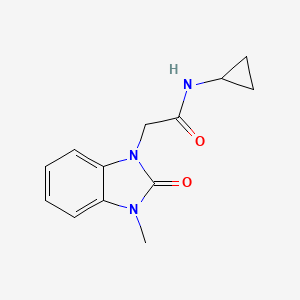



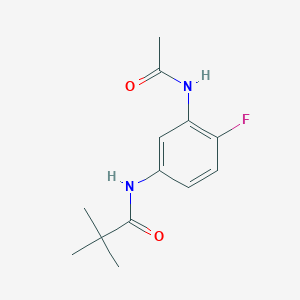



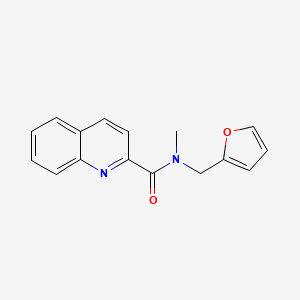
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)
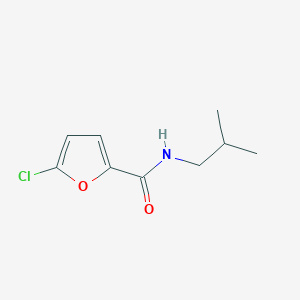
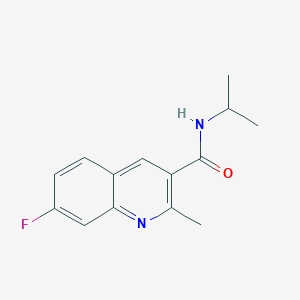
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)